3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile
Description
3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile is a heterocyclic compound featuring a benzothiazole core substituted with a thioether-linked acetyl group and an α,β-unsaturated nitrile moiety. The benzothiazole ring contributes aromatic stability and electron-withdrawing effects, while the thioacetyl and enenitrile groups enhance reactivity and polarity.
Properties
IUPAC Name |
(Z)-3-amino-2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]but-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-8(15)9(6-14)11(17)7-18-13-16-10-4-2-3-5-12(10)19-13/h2-5H,7,15H2,1H3/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULSXHVDYYUMKC-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)CSC1=NC2=CC=CC=C2S1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)CSC1=NC2=CC=CC=C2S1)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the reaction of 2-aminobenzothiazole with an appropriate acylating agent to introduce the acetyl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The benzothiazole moiety is known for its biological activity, and this compound can be used in the development of new drugs or biological probes
Medicine: Due to its structural features, 3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile could be explored for its medicinal properties. It may be used in the design of new pharmaceuticals, particularly those targeting specific diseases or conditions.
Industry: In the industrial sector, this compound could be used in the production of materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism by which 3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
(a) (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles
These compounds, synthesized via Knoevenagel condensation between 2-(benzo[d]thiazol-2-yl)acetonitrile and aryl aldehydes, replace the thioacetyl group with aryl substituents. Electron-donating groups (e.g., -OCH₃) on the aryl ring reduce reaction times (3–10 minutes) compared to electron-withdrawing groups, indicating enhanced nucleophilic reactivity.
(b) N00-[2-(Benzo[d]thiazol-2-yl)acetyl]benzohydrazide
This analog substitutes the enenitrile group with a benzohydrazide moiety. Crystallographic studies reveal a planar hydrazinic nitrogen and pyramidalized secondary nitrogen, with intramolecular N–H⋯O and N–H⋯N hydrogen bonds stabilizing a layered packing structure in space group P1. The absence of the nitrile group reduces polarity, likely decreasing solubility in polar solvents relative to the target compound .
(c) (2Z)-3-Amino-2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}but-2-enenitrile
Featuring a 4-methoxyphenylamino-thiazole group instead of the benzothiazole-thioacetyl unit, this compound exhibits distinct electronic properties. The methoxy group enhances electron density on the thiazole ring, which may redshift UV-Vis absorption maxima compared to the target compound. Its InChI structure (InChI=1S/C14H14N4OS/...) confirms stereochemical specificity at the α,β-unsaturated nitrile bond .
(d) 2-(Benzo[d]thiazol-2-ylthio)-1-((1s,3s)-3-mesityl-3-methylcyclobutyl)ethan-1-one
This cyclobutyl-substituted analog shares the benzothiazol-2-ylthio group with the target compound. DFT calculations reveal a HOMO-LUMO gap of 4.2 eV, suggesting lower electrophilicity than the enenitrile-containing target. The mesityl group introduces steric hindrance, reducing rotational freedom at the cyclobutyl moiety .
Physicochemical and Spectroscopic Properties
| Compound | Key Substituents | Molecular Formula | H-Bonding Sites | HOMO-LUMO Gap (eV) | Solubility Trends |
|---|---|---|---|---|---|
| Target Compound | Thioacetyl, enenitrile | C₁₃H₁₀N₄OS₂ | 2 (N–H, S) | 3.8 (estimated) | Moderate in DMSO, low in H₂O |
| (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitrile | Aryl, acrylonitrile | C₁₅H₉N₃S | 1 (N) | 4.1 | Low in polar solvents |
| N00-[2-(Benzothiazol-2-yl)acetyl]benzohydrazide | Benzohydrazide | C₁₅H₁₂N₄O₂S | 3 (N–H, O) | 4.5 | Low in ethanol |
| 2-(Benzothiazol-2-ylthio)-1-cyclobutylethanone | Cyclobutyl, ketone | C₁₈H₂₀N₂OS₂ | 1 (S) | 4.2 | High in chloroform |
Notes:
- The target compound’s thioacetyl and enenitrile groups increase polarity, as evidenced by its lower estimated HOMO-LUMO gap (3.8 eV vs. 4.1–4.5 eV in analogs), suggesting higher electrophilic reactivity .
- FT-IR spectra of benzothiazole derivatives show characteristic C≡N stretches at ~2200 cm⁻¹ and N–H bends at ~1600 cm⁻¹, consistent across analogs .
Computational and Crystallographic Insights
- DFT studies on the cyclobutyl analog (Inkaya, 2018) highlight the influence of substituents on charge distribution: the thioether sulfur in the target compound carries a partial charge of −0.32, enhancing nucleophilic susceptibility .
- The target’s α,β-unsaturated nitrile likely adopts an s-cis conformation, as seen in (2Z)-3-amino-2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}but-2-enenitrile, promoting conjugation with the benzothiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
